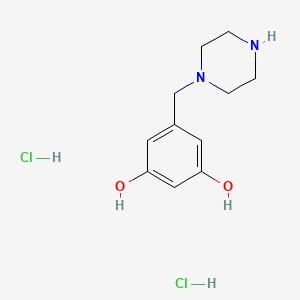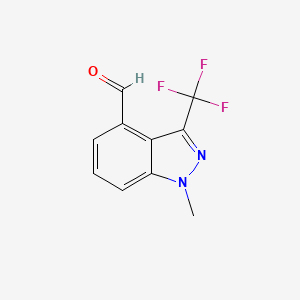
1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a trifluoromethyl group and a carbaldehyde group attached to the indazole ring
Métodos De Preparación
The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindazole with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of strong bases and specific solvents to achieve high yields. Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparación Con Compuestos Similares
1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the trifluoromethyl group but has a different heterocyclic core.
1-Methyl-5-(trifluoromethyl)-1H-indazole: This isomer differs in the position of the trifluoromethyl group on the indazole ring.
1-Methyl-3-(trifluoromethyl)-1H-indazole-5-carbaldehyde: This compound has the carbaldehyde group at a different position on the indazole ring.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of trifluoromethylated indazoles.
Propiedades
Fórmula molecular |
C10H7F3N2O |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
1-methyl-3-(trifluoromethyl)indazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7F3N2O/c1-15-7-4-2-3-6(5-16)8(7)9(14-15)10(11,12)13/h2-5H,1H3 |
Clave InChI |
CYZTYCZVFYVCOF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC(=C2C(=N1)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
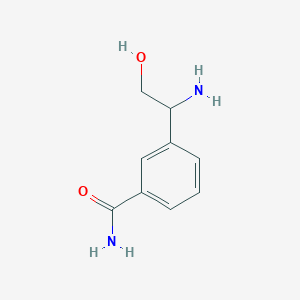
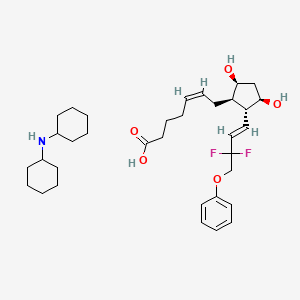
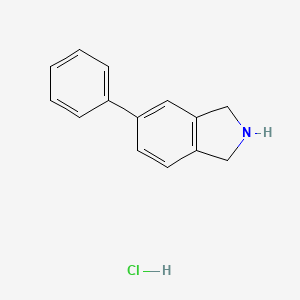


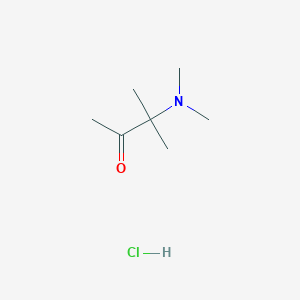
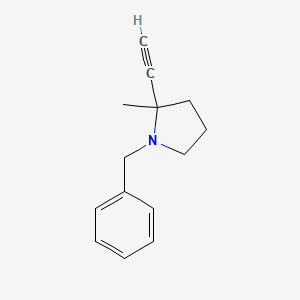
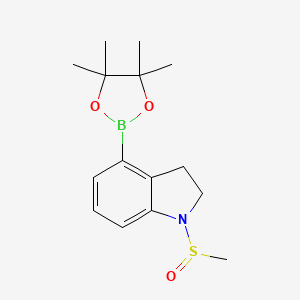
![4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)
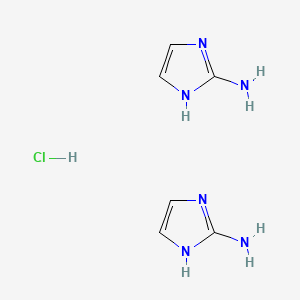
![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)
